molecular formula C21H18O7 B1245879 Burseranin

Burseranin

Cat. No. B1245879
M. Wt: 382.4 g/mol
InChI Key: CCJWJASNEQOVDI-UZCIPKQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Burseranin is a natural product found in Bursera graveolens with data available.

Scientific Research Applications

Cytotoxic Properties

Burseranin has been isolated from the stems of Bursera graveolens and demonstrated remarkable inhibitory activity against human HT1080 fibrosarcoma cells. The compound's structure was determined through spectral studies, highlighting its potential in cancer research (Nakanishi et al., 2005).

Interaction with Tubulin

In a study examining the interaction of natural analogues of podophyllotoxin with tubulin, this compound was found not to inhibit tubulin assembly. This contrast with other compounds in the study provides valuable insights into the structural requirements for tubulin interaction, relevant for cancer and cell biology research (Antúnez-Mojica et al., 2016).

Antimitotic Mechanism of Action

This compound is among the lignans isolated from Bursera fagaroides that have demonstrated antimitotic activity. This research contributes to understanding the molecular mechanisms of natural compounds in disrupting cell division, which is crucial in cancer therapy (Antúnez Mojica et al., 2016).

Antigiardial Activity

Research on podophyllotoxin-type lignans from Bursera fagaroides has shown that this compound affects Giardia adhesion, causing morphological alterations in the parasite. This finding is significant for developing new antigiardial drugs, highlighting this compound's potential in parasitology and pharmaceutical research (Gutiérrez-Gutiérrez et al., 2017).

Inhibition of Nitric Oxide Synthase

A study involving 7,7'-dihydroxy bursehernin, a compound related to this compound, revealed its role in reducing the activity of inducible nitric oxide synthase (iNOS) in macrophages. This research contributes to the understanding of inflammatory processes and the development of anti-inflammatory drugs (Pokharel et al., 2007).

properties

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

(5aR,8aS,9R)-9-(1,3-benzodioxol-5-yl)-4-methoxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C21H18O7/c1-23-19-13-4-11-7-24-21(22)18(11)17(12(13)6-16-20(19)28-9-27-16)10-2-3-14-15(5-10)26-8-25-14/h2-3,5-6,11,17-18H,4,7-9H2,1H3/t11-,17+,18+/m0/s1

InChI Key

CCJWJASNEQOVDI-UZCIPKQKSA-N

Isomeric SMILES

COC1=C2C[C@H]3COC(=O)[C@H]3[C@@H](C2=CC4=C1OCO4)C5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1=C2CC3COC(=O)C3C(C2=CC4=C1OCO4)C5=CC6=C(C=C5)OCO6

synonyms

burseranin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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